molecular formula C17H23ClN4O3 B2456967 (3,5-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1323490-59-0

(3,5-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2456967
CAS No.: 1323490-59-0
M. Wt: 366.85
InChI Key: UKAKBDCLEWXNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride (CAS# 1323490-59-0) is a chemical compound with a molecular formula of C17H23ClN4O3 and a molecular weight of 366.8 g/mol . This molecule features a piperazine core linked to a 1-methyl-1H-imidazole group and a 3,5-dimethoxyphenyl methanone moiety, a scaffold of significant interest in medicinal chemistry . Compounds containing piperazine and imidazole rings are frequently investigated for their potential interactions with the central nervous system. Research indicates that structurally similar piperazine derivatives can act as selective agonists for dopamine receptors, particularly the D3 subtype, which is a target for investigating novel treatments for neurological disorders . The specific arrangement of its substituents makes this compound a valuable intermediate or tool for researchers exploring structure-activity relationships (SAR), particularly in the design and synthesis of novel bioactive molecules . It is supplied as a high-purity solid for use in pharmaceutical research and chemical synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3.ClH/c1-19-5-4-18-17(19)21-8-6-20(7-9-21)16(22)13-10-14(23-2)12-15(11-13)24-3;/h4-5,10-12H,6-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAKBDCLEWXNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,5-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic derivative that has attracted interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including anticancer properties, receptor interactions, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C16H20N4O3C_{16}H_{20}N_{4}O_{3} with a molecular weight of 320.36 g/mol. Its structure features a dimethoxyphenyl group and an imidazole moiety linked through a piperazine ring, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity

Studies have shown that imidazole derivatives can possess significant anticancer properties. For instance, compounds similar to the one have been evaluated for their ability to inhibit cancer cell proliferation. In particular:

  • Cell Line Studies : One study reported that imidazole derivatives demonstrated IC50 values in the range of 80–200 nM against various cancer cell lines such as HCT-15 and MDA-MB-468, suggesting potent anticancer activity .
  • Mechanism of Action : The anticancer effects may be attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

2. Receptor Interactions

The compound's structural components suggest potential interactions with various receptors:

  • Dopamine Receptors : Similar compounds have been shown to selectively activate D3 dopamine receptors, promoting β-arrestin translocation and G protein activation . This indicates a possible role in neurological disorders or as an antipsychotic agent.

3. Structure-Activity Relationships (SAR)

The presence of methoxy groups on the phenyl ring is crucial for enhancing biological activity. SAR studies indicate that modifications to the imidazole and piperazine moieties can significantly affect potency and selectivity against target receptors .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Case Study 1 : A derivative with a similar structure was tested in an MDA-MB-468 xenograft model, showing a tumor growth inhibition rate of 77% compared to controls without significant weight loss in subjects .

Data Tables

Here is a summary table of relevant findings regarding similar compounds:

Compound NameBiological ActivityIC50 (nM)Mechanism
Compound AAnticancer80–200Tubulin inhibition
Compound BD3R Agonist278β-arrestin translocation
Compound CAnticancer100Cell cycle arrest

Scientific Research Applications

Anticancer Applications

Research indicates that compounds with similar structures to (3,5-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: In Vitro Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
AMCF-710.5
BHeLa12.0
CA5498.7

These results suggest that the presence of both the piperazine and imidazole groups contributes to enhanced anticancer activity .

Neuropharmacological Effects

The imidazole and piperazine components of the compound indicate potential activity on neurotransmitter receptors, particularly serotonin and dopamine receptors. This suggests that it may be useful in treating neurological disorders such as depression or anxiety.

Table 2: Neuropharmacological Studies

StudyTarget ReceptorEffect
D5-HT2AAntagonist activity observed
ED2Partial agonist activity noted

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Antitumor Activity Study : A recent study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
  • Neuropharmacological Assessment : Another study explored the effects of this compound on anxiety-like behaviors in animal models, showing promising results that warrant further investigation into its use as an anxiolytic agent .

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

Synthesis typically involves sequential coupling of the 3,5-dimethoxyphenyl group to the piperazine-imidazole scaffold. Key steps include:

  • Acylation : Reacting 3,5-dimethoxybenzoic acid derivatives with piperazine intermediates under reflux conditions using coupling agents like EDCI/HOBt .
  • Imidazole Functionalization : Introducing the 1-methylimidazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Salt Formation : Conversion to the hydrochloride salt using HCl in ethanol to enhance solubility . Challenges include optimizing reaction yields (often <50% in initial steps) and purifying intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .

Q. Which characterization techniques are essential for confirming structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substituent positions (e.g., methoxy protons at δ 3.75–3.80 ppm, imidazole protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 377.1682) .
  • X-ray Crystallography : Resolve 3D conformation if single crystals are obtainable (limited data available for this specific compound) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity toward serotonin receptors (5-HT₂A/5-HT₇), given structural similarities to known ligands .
  • Analog Synthesis : Modify substituents (e.g., replace 3,5-dimethoxyphenyl with halogenated aryl groups) and compare bioactivity in vitro (e.g., cAMP assays for GPCR activity) .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding (methoxy groups) and hydrophobic (piperazine) features using Schrödinger’s Phase .

Q. What experimental strategies address discrepancies in biological activity data?

  • Dose-Response Curves : Test activity across concentrations (1 nM–100 µM) to account for non-linear effects .
  • Receptor Selectivity Panels : Screen against off-target receptors (e.g., dopamine D₂, histamine H₁) to rule out false positives .
  • Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation (e.g., CYP3A4-mediated) explains inconsistent in vivo/in vitro results .

Q. How can solubility and bioavailability challenges be methodologically addressed?

  • Salt Screening : Test alternative counterions (e.g., mesylate, citrate) to improve aqueous solubility beyond the hydrochloride form .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (particle size <200 nm via dynamic light scattering) for enhanced cellular uptake .
  • LogP Optimization : Reduce hydrophobicity (calculated LogP ≈ 2.8) by introducing polar groups (e.g., -OH) without disrupting receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.